molecular formula C6H3Br2N3 B2382991 3,6-Dibromoimidazo[1,2-a]pyrazine CAS No. 1245647-43-1

3,6-Dibromoimidazo[1,2-a]pyrazine

Cat. No. B2382991
M. Wt: 276.919
InChI Key: DJFWUZOUSWZZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,6-Dibromoimidazo[1,2-a]pyrazine” is a chemical compound with the molecular formula C6H3Br2N3 . It is a derivative of imidazo[1,2-a]pyrazine, a nitrogen-containing six-membered heterocyclic ring .


Molecular Structure Analysis

The InChI code for “3,6-Dibromoimidazo[1,2-a]pyrazine” is 1S/C6H3Br2N3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“3,6-Dibromoimidazo[1,2-a]pyrazine” is a yellow solid . It has a molecular weight of 276.92 g/mol . The compound is stored at temperatures between 0-5°C .

Scientific Research Applications

Industrial Process Development

3-Aminoimidazo[1,2-a]pyrazine, a scaffold found in many drugs, can be accessed rapidly through the Groebke–Blackburn–Bienaymé cyclisation, starting from an aminopyrazine, an aldehyde, and an isocyanide. This method has been scaled up with high yield and purity, revealing the scope and limitations of the process for various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017).

Nuclear Magnetic Resonance (NMR) Studies

The 13C NMR shifts and coupling constants of imidazo[1,2-a]pyrazine derivatives have been investigated. This study aids in understanding the nucleophilic substitution of dibromoimidazo[1,2-a]pyrazine by a methoxy group (Bonnet, Sablayrolles, & Chapat, 1984).

Kinase Inhibition

3,6-Di(hetero)aryl imidazo[1,2-a]pyrazines have been developed as ATP-competitive inhibitors of CHK1 by scaffold hopping from a weakly active screening hit. These compounds have shown inhibitory effects on other kinases, including CHK2 and ABL, depending on the substitution (Matthews et al., 2010).

Chemiluminescent Properties

3,7-Dihydroimidazo[1,2-a]pyrazine-3-ones exhibit 'pseudo-flash' chemiluminescence when initiated by electrophilic oxidants. These compounds, synthesized from dibromopyrazine, show potential for bioconjugation (Adamczyk et al., 2003).

Synthetic Applications

Imidazo[1,2-a]pyrazine derivatives have been synthesized by condensation of alpha-halogenocarbonyl compounds and aminopyrazines, showing uterine-relaxing and antibronchospastic activities. Some derivatives have also demonstrated cardiac-stimulating properties (Sablayrolles et al., 1984).

Synthesis and Antimicrobial Activity

N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives were synthesized and evaluated for antimicrobial activity. This synthesis involved a condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with various amines, demonstrating promising antimicrobial properties (Jyothi & Madhavi, 2019).

Novel Synthesis Methods

Efficient methods for the synthesis of imidazo[1,2-a]pyrazine derivatives have been developed, including catalyst-free reactions under microwave irradiation in green solvents. This approach has been useful for expanding molecular diversity with applications in anti-inflammatory and antimicrobial activities (Rao et al., 2018).

Safety And Hazards

The safety data sheet for “3,6-Dibromoimidazo[1,2-a]pyrazine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

3,6-dibromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFWUZOUSWZZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromoimidazo[1,2-a]pyrazine

Citations

For This Compound
2
Citations
I Singh, V Luxami, K Paul - European Journal of Medicinal Chemistry, 2019 - Elsevier
A novel series of 6-substituted-8-(1-cyclohexyl-1H-benzo[d]imidazole-6-yl)imidazo[1,2-a]pyrazine and 6-substituted-8-(1-benzyl-1H-benzo[d]imidazole-6-yl)imidazo[1,2-a]pyrazine is …
Number of citations: 19 www.sciencedirect.com
R Goel, V Luxami, K Paul - RSC Advances, 2015 - pubs.rsc.org
A new series of imidazo[1,2-a]pyrazine–coumarin hybrids have been synthesized by the combination of two biologically active moieties, imidazo[1,2-a]pyrazine and coumarin, followed …
Number of citations: 42 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.